1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds or ylides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the biphenyl ring.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Cyclopropanecarboxylic Acid: Shares the cyclopropane ring and carboxylic acid group but lacks the biphenyl moiety.
1-Phenyl-1-cyclopropanecarboxylic Acid: Similar structure but with a phenyl group instead of a biphenyl group.
Uniqueness: 1-([1,1’-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
1399657-26-1 |
---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-(4-phenylphenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c17-15(18)16(10-11-16)19-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
GNPOHQOHOAKUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.